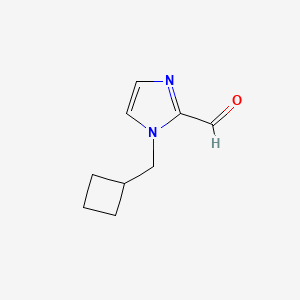
(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride is a chiral morpholine derivative with significant interest in medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications due to its unique chemical structure, which allows it to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-phenylglycinol and ®-glycidol.
Formation of the Morpholine Ring: The key step involves the cyclization of these precursors to form the morpholine ring. This can be achieved through nucleophilic substitution reactions under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: This method allows for precise control over reaction conditions, leading to higher yields and purity.
Purification: The product is purified using crystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system, such as GABA and serotonin receptors.
Pathways Involved: By binding to these receptors, it modulates the release and uptake of neurotransmitters, leading to altered neuronal activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride: Another chiral compound with similar structural features but different pharmacological properties.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Known for its anticonvulsant activity.
Uniqueness
(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its analogs. Its ability to selectively interact with neurotransmitter receptors makes it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
(2S,5R)-5-methyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m1./s1 |
Clé InChI |
JWPCTGQKTDWSIB-FOKYBFFNSA-N |
SMILES isomérique |
C[C@@H]1CO[C@H](CN1)C2=CC=CC=C2.Cl |
SMILES canonique |
CC1COC(CN1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



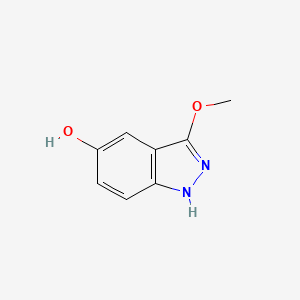
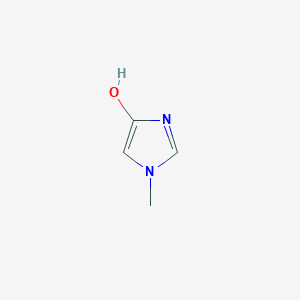

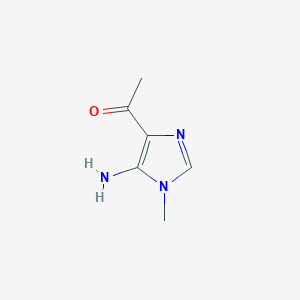
![trimethyl-[3,3,13,13-tetrakis(4-hexylphenyl)-16-trimethylstannyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]stannane](/img/structure/B12829129.png)
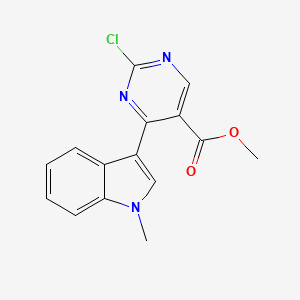
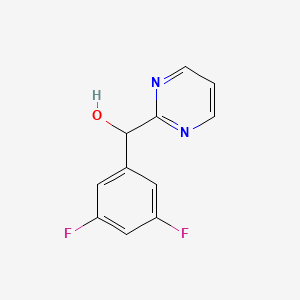
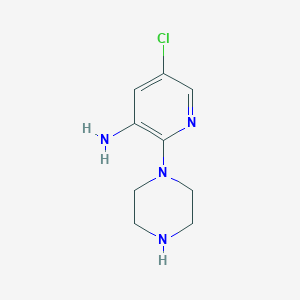
![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)

![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)
